molecular formula C11H10N8O2S4 B2979627 4-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1351615-04-7

4-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2979627
CAS RN: 1351615-04-7
M. Wt: 414.5
InChI Key: SHCRCXFDNQLMJG-UHFFFAOYSA-N
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Description

4-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H10N8O2S4 and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Compounds containing 1,3,4-thiadiazole scaffolds have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives showed promising anticancer activity, with some compounds exhibiting GI50 values comparable to the standard drug Adriamycin (Tiwari et al., 2017).

Antimicrobial and Antifungal Activities

Derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole have shown to possess antibacterial and antifungal activities. These compounds were designed and synthesized with the expectation of demonstrating significant activity against microbial and fungal pathogens (Ameen & Qasir, 2017).

Synthesis of Hybrid Molecules

Hybrid molecules containing thiadiazole moieties have been synthesized and investigated for their biological activities, including antimicrobial, antilipase, and antiurease activities. Some synthesized compounds displayed moderate to good antimicrobial activity against tested microorganisms, as well as antiurease and antilipase activities (Başoğlu et al., 2013).

Angiotensin II Receptor Antagonism

Benzimidazole derivatives bearing acidic heterocycles, including 1,2,4-thiadiazole, have been synthesized and evaluated for their angiotensin II receptor antagonistic activities. These compounds were found to have high affinity for the AT1 receptor and to inhibit the angiotensin II-induced pressor response, suggesting potential applications in hypertension treatment (Kohara et al., 1996).

properties

IUPAC Name

4-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N8O2S4/c1-4-7(25-19-14-4)8(21)13-10-17-18-11(24-10)22-3-6(20)12-9-16-15-5(2)23-9/h3H2,1-2H3,(H,12,16,20)(H,13,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCRCXFDNQLMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N8O2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

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